1-(Cyclopropylmethoxy)butan-2-amine
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Overview
Description
Preparation Methods
The synthesis of 1-(Cyclopropylmethoxy)butan-2-amine involves several steps. One common method includes the reaction of cyclopropylmethanol with butan-2-amine under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1-(Cyclopropylmethoxy)butan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
1-(Cyclopropylmethoxy)butan-2-amine is utilized in several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex organic compounds.
Biology: Researchers study its biological activities and potential therapeutic effects.
Medicine: It is investigated for its potential use in drug development and pharmacological studies.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethoxy)butan-2-amine involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Cyclopropylmethoxy)butan-2-amine can be compared with other similar compounds such as:
Butan-2-amine: A simpler amine with similar structural features.
Cyclopropylmethanol: Shares the cyclopropylmethoxy group but lacks the amine functionality.
Methoxybutane derivatives: Compounds with similar methoxy and butane structures but different functional groups. The uniqueness of this compound lies in its combination of the cyclopropylmethoxy group with the butan-2-amine structure, which imparts distinct chemical and biological properties
Biological Activity
Overview
1-(Cyclopropylmethoxy)butan-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. It is characterized by its unique structure, which combines a cyclopropylmethoxy group with a butan-2-amine backbone. This combination may influence its interaction with biological systems, making it a candidate for various pharmacological applications.
- IUPAC Name : this compound
- Molecular Formula : C8H17NO
- Molecular Weight : 143.23 g/mol
- Canonical SMILES : CCC(COCC1CC1)N
- InChI Key : OYJPARFVZHZRAW-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate signaling pathways related to neurotransmission and metabolic processes. The exact mechanisms remain to be fully elucidated, but potential interactions include:
- GPR88 Activation : Similar compounds have shown activity at GPR88, a receptor implicated in various neuropsychiatric disorders. Activation of this receptor may influence behaviors related to addiction and anxiety .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuropharmacological Effects : Initial studies suggest potential anxiolytic and antidepressant-like effects, likely through modulation of neurotransmitter systems.
- Metabolic Effects : The compound may influence metabolic pathways, although specific studies are needed to clarify these effects.
- Potential Therapeutic Applications : Given its structural similarities with known active compounds, there is potential for this compound to be developed as a therapeutic agent for conditions like depression, anxiety disorders, or substance use disorders.
Case Studies
A review of literature reveals limited direct case studies specifically involving this compound. However, related compounds have been studied extensively:
- GPR88 Agonists : Compounds similar in structure have been tested for their ability to modulate GPR88 activity, showing promising results in reducing alcohol consumption in animal models .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound | Mechanism of Action | Biological Activity |
---|---|---|
Butan-2-amine | Basic amine activity | Limited therapeutic application |
Cyclopropylmethanol | Solvent properties; limited biological activity | Not directly applicable |
GPR88 Agonists | Modulation of GPR88 signaling | Reduced alcohol intake; anxiolytic effects |
Properties
IUPAC Name |
1-(cyclopropylmethoxy)butan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-8(9)6-10-5-7-3-4-7/h7-8H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJPARFVZHZRAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC1CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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